Bromocyclen (CAS 1715-40-8) is a halogenated bicyclic organochlorine compound historically utilized as a veterinary ectoparasiticide and currently procured exclusively as a high-purity analytical reference material . In modern laboratory workflows, it serves as a critical target analyte and reference standard for gas chromatography-mass spectrometry (GC-MS/MS) and electron capture detection (GC-ECD) methodologies . Procurement of this standard is driven by the need to accurately quantify legacy pesticide residues in complex environmental matrices, agricultural products, and edible oils. High-purity, ISO 17034-certified formulations (typically neat or 100 µg/mL in ethyl acetate) are required to ensure precise retention time locking, reliable multiple reaction monitoring (MRM) transitions, and compliance with stringent international food safety and environmental regulatory frameworks .
In quantitative multi-residue pesticide analysis, generic substitution of Bromocyclen with other cyclodiene or organochlorine standards (such as Lindane or Endosulfan) is analytically impossible [1]. Each compound exhibits a unique chromatographic retention time and specific MRM fragmentation pathway. For instance, Bromocyclen and Bromophos-ethyl share a nominal precursor mass (m/z 358.7), but substituting one for the other would completely invalidate matrix-matched calibration curves due to divergent product ions [1]. Furthermore, utilizing non-certified or technical-grade Bromocyclen instead of an ISO 17034-certified reference material introduces unacceptable variance in detector response factors, leading to relative standard deviations (RSDs) that exceed the ≤20% threshold mandated by SANTE and EPA guidelines for pesticide residue quantitation [2].
To achieve unambiguous identification and quantitation of Bromocyclen in complex matrices, GC-MS/MS protocols rely on highly specific collision-induced dissociation pathways. Optimization studies demonstrate that Bromocyclen yields a distinct precursor ion at m/z 358.7, with optimal product ion transitions at m/z 278.0 (quantifier) and m/z 243.0 (qualifier) using collision energies of 20 V and 5 V, respectively [1]. This specific fragmentation profile completely differentiates Bromocyclen from co-eluting or isobaric organochlorines like Bromophos-ethyl, which shares the m/z 358.7 precursor but fragments to entirely different product ions (m/z 331.0 and 303.0) [1]. Procurement of the exact Bromocyclen standard is therefore mandatory to establish accurate MRM transitions and prevent cross-talk during multi-residue screening.
| Evidence Dimension | MRM Quantifier Transition (m/z) |
| Target Compound Data | Bromocyclen: m/z 358.7 → 278.0 (CE: 20 V) |
| Comparator Or Baseline | Bromophos-ethyl: m/z 358.7 → 331.0 (CE: 20 V) |
| Quantified Difference | Complete divergence in primary product ions despite identical nominal precursor mass, enabling baseline resolution. |
| Conditions | Agilent 7000B Triple Quadrupole GC-MS/MS, MRM mode. |
Procurement of the exact Bromocyclen standard is mandatory to establish accurate MRM transitions and prevent false positive/negative reporting in multi-class pesticide screens.
The utility of a reference standard depends heavily on its stability and recovery during rigorous sample preparation. In multi-residue analyses of high-pigment matrices (e.g., kale) using dynamic MRM (dMRM) GC/MS/MS coupled with Carbon S dispersive SPE cleanup, prespiked high-purity Bromocyclen standards demonstrated highly reproducible recoveries [1]. Quantitative data show Bromocyclen achieves recoveries between 70% and 130% at a 24 ppb spike level, with a Relative Standard Deviation (RSD) of <25% [1]. This performance aligns strictly with SANTE analytical guidelines, whereas uncertified or degraded baseline materials often exhibit recoveries below 40% or RSDs exceeding 30% due to matrix suppression or standard degradation.
| Evidence Dimension | Matrix-Spiked Recovery (%) and Precision (RSD) |
| Target Compound Data | High-purity Bromocyclen: 70–130% recovery, <25% RSD at 24 ppb |
| Comparator Or Baseline | Uncertified/degraded baseline materials: <40% recovery or >30% RSD |
| Quantified Difference | >30% improvement in recovery baseline and strict adherence to regulatory precision limits. |
| Conditions | QuEChERS EN 15662 extraction, high-pigment dSPE cleanup, Agilent 7010C GC/TQ. |
Certified Bromocyclen standards ensure that matrix-matched calibration curves remain robust, preventing costly sample re-runs in food safety laboratories.
For regulatory compliance, laboratories must quantify pesticide residues at or below Maximum Residue Limits (MRLs), typically set around 10 µg/kg for complex lipid matrices like sunflower oil. Utilizing high-purity Bromocyclen reference standards enables the construction of highly linear calibration curves (R² > 0.990) from 5 to 100 µg/kg [1]. Under optimized GC-MS/MS conditions with advanced sample path inertness, Bromocyclen achieves a Limit of Detection (LOD) of <2 µg/kg and an LOQ well below the 10 µg/kg threshold [1]. This trace-level sensitivity cannot be reliably established using lower-grade standards, which introduce background noise and elevate the baseline signal-to-noise ratio.
| Evidence Dimension | Limit of Detection (LOD) |
| Target Compound Data | Bromocyclen Standard: LOD < 2 µg/kg (S/N > 3) |
| Comparator Or Baseline | Regulatory Maximum Residue Limit (MRL) baseline: 10 µg/kg |
| Quantified Difference | Standard enables detection at >5x below the strict regulatory MRL threshold. |
| Conditions | TRACE 1610 GC with TSQ 9610 mass spectrometer, sunflower oil matrix. |
Procuring high-purity standards guarantees the analytical sensitivity required to pass stringent EU and EPA food safety audits.
Essential for calibrating GC-MS/MS systems to detect legacy organochlorine residues in high-pigment vegetables (e.g., kale) and complex lipids (e.g., edible oils) using QuEChERS extraction protocols, directly relying on the MRM specificity and recovery data established in Section 3[1].
Utilized as a target analyte or quantitative reference in the analysis of surface water and wastewater for persistent organic pollutants (POPs) via solid-phase microextraction (SPME) coupled to GC-ECD or GC-MS [2].
Required as an ISO 17034-certified reference material to establish retention time locking, optimize MRM collision energies, and validate new analytical workflows for regulatory accreditation in commercial testing laboratories [1].